![molecular formula C5H5N3O3 B2483377 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde CAS No. 1215121-75-7](/img/structure/B2483377.png)
1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde
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Overview
Description
1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C5H5N3O3 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A recent research describes a unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .Molecular Structure Analysis
The molecular structure of 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde consists of a pyrazole ring with a methyl group at position 1, a nitro group at position 3, and a carbaldehyde group at position 5 . The average mass of the molecule is 155.111 Da .Chemical Reactions Analysis
Pyrazoles, including 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Scientific Research Applications
Crystal Structure Analysis
The compound can be used in crystal structure analysis . For instance, a similar compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, has been studied for its crystal structure . The crystallographic data and atomic coordinates obtained from such studies can provide valuable insights into the molecular structure and bonding of the compound.
Synthesis of New Compounds
1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde can serve as a precursor for the synthesis of new compounds . For example, it can be converted into 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid through a reaction involving nitric acid and sulfuric acid .
Biological Applications
The pyrazole scaffold, to which 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde belongs, is known for its wide range of biological properties . These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Development of Azapentalenes
The compound can be used in the development of azapentalenes . Azapentalenes are a class of compounds that can be synthesized through ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
Antifungal Activity
Compounds with a structure similar to 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde have been studied for their antifungal activity . The electrostatic properties of these compounds, particularly the benzene ring of the indazole, have been found to be beneficial for antifungal activity .
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde are currently unknown . The compound’s structure suggests potential involvement in pathways related to nitro group reduction and aldehyde metabolism, but this requires further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde . Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets.
Future Directions
Pyrazoles, including 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .
properties
IUPAC Name |
2-methyl-5-nitropyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-4(3-9)2-5(6-7)8(10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJYQKUBWBHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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